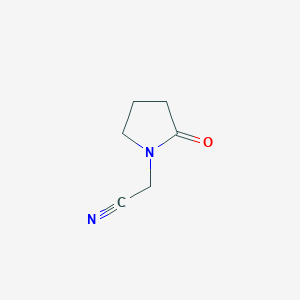

2-(2-Oxopyrrolidin-1-yl)acetonitrile

描述

Significance of the Pyrrolidinone Core Structure in Advanced Chemical Synthesis

The pyrrolidinone, or 2-oxopyrrolidine, ring is a five-membered lactam that serves as a fundamental structural motif in a multitude of natural products and synthetic compounds. wikipedia.org Its importance is underscored by its presence in various pharmaceuticals, highlighting its role as a privileged scaffold in drug discovery. nih.gov The pyrrolidinone core can influence a molecule's physicochemical properties, such as solubility and polarity, and its rigid, cyclic nature can pre-organize appended functional groups in a specific spatial orientation, which is crucial for molecular recognition and biological activity. nih.gov

The inherent chemical stability of the pyrrolidinone ring, coupled with the potential for functionalization at various positions, makes it an attractive starting point for the synthesis of complex molecular architectures. wikipedia.org Researchers have utilized the pyrrolidinone core to construct a wide range of compounds with diverse applications, from materials science to medicinal chemistry.

Overview of Structural Features and Inherent Reactivity Modalities

The structure of 2-(2-Oxopyrrolidin-1-yl)acetonitrile, with the chemical formula C₆H₈N₂O, features a planar lactam moiety within the pyrrolidinone ring and a pendant acetonitrile (B52724) group. anaxlab.comcookechem.com The nitrogen atom of the lactam is directly attached to a methylene (B1212753) bridge, which in turn is bonded to the nitrile carbon. This arrangement dictates the molecule's reactivity.

The lactam functionality possesses a resonance-stabilized amide bond, contributing to its stability. The nitrogen atom is sp²-hybridized, and its lone pair of electrons is delocalized into the carbonyl group. The acetonitrile group, on the other hand, introduces a site of versatile reactivity. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. mdpi.com Furthermore, the protons on the methylene bridge adjacent to the nitrile group exhibit enhanced acidity, allowing for deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

The reactivity of the nitrile group can be harnessed for a variety of chemical transformations. It can undergo hydrolysis to form a carboxylic acid or an amide, reduction to a primary amine, or react with organometallic reagents to yield ketones. This dual reactivity of the pyrrolidinone core and the acetonitrile side chain makes this compound a valuable intermediate in the synthesis of more complex heterocyclic systems and functionalized molecules.

A plausible synthetic route to this compound can be inferred from the synthesis of its amide analogue, 2-(2-oxopyrrolidin-1-yl)acetamide (piracetam). This often involves the reaction of 2-pyrrolidinone (B116388) with an appropriate two-carbon electrophile, such as chloroacetonitrile (B46850), in the presence of a base. The base deprotonates the nitrogen of the pyrrolidinone, which then acts as a nucleophile to displace the chloride, forming the desired product.

Historical Context of Related Oxopyrrolidine Derivatives in Academic Inquiry

The academic interest in oxopyrrolidine derivatives can be traced back to the mid-20th century with the discovery of the biological activity of compounds containing this scaffold. A pivotal moment in the history of this class of compounds was the synthesis of piracetam (B1677957), 2-(2-oxopyrrolidin-1-yl)acetamide, in the 1960s. Piracetam was the first compound to be described as a "nootropic," a substance that could enhance cognitive function. This discovery spurred extensive research into the synthesis and biological evaluation of a wide range of related pyrrolidinone derivatives, collectively known as the racetams.

The exploration of these compounds has provided valuable insights into structure-activity relationships and has driven the development of new synthetic methodologies for the construction and functionalization of the pyrrolidinone ring. This historical foundation has paved the way for the investigation of other derivatives, including this compound, as researchers continue to explore the chemical space around this privileged heterocyclic core in search of novel properties and applications.

属性

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-5-8-4-1-2-6(8)9/h1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUDPVDIXKVBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30530340 | |

| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57275-83-9 | |

| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Oxopyrrolidin 1 Yl Acetonitrile

Strategic Approaches to Core Scaffold Construction

The synthesis of 2-(2-oxopyrrolidin-1-yl)acetonitrile can be approached in two primary ways: by first forming the pyrrolidinone ring and then adding the acetonitrile (B52724) side chain, or by constructing both features concurrently.

Cyclization Reactions for Pyrrolidinone Ring Formation

The 2-pyrrolidinone (B116388) core is a prevalent motif in many biologically active compounds. Its synthesis often involves the cyclization of linear precursors. One common method involves the reaction of ethyl-4-chlorobutanoate with glycinamide (B1583983) hydrochloride in the presence of a base, which leads to the formation of the related compound piracetam (B1677957) (2-(2-oxopyrrolidin-1-yl)acetamide). google.com This highlights a general strategy where a γ-functionalized butyrate (B1204436) derivative undergoes cyclization with an amino-containing reagent.

Another versatile approach is the [3+2] cycloaddition reaction, which can be used to construct highly substituted pyrrolidine (B122466) rings. tandfonline.comacs.org For instance, azomethine ylides, often generated in situ from the condensation of an amine and an aldehyde, can react with various dipolarophiles to form the five-membered pyrrolidine ring. tandfonline.com While not a direct synthesis of the parent compound, these methods are crucial for creating analogues with diverse substitution patterns. N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions also provide a modern, transition-metal-free route to functionalized 2-pyrrolidinone derivatives. rsc.org

A summary of representative cyclization strategies for forming pyrrolidinone and pyrrolidine rings is presented below.

| Precursors | Reagents/Conditions | Product Type | Ref |

| Keto carboxylic acids, primary amines, isocyanides | Ultrasound irradiation | 5-oxo-2-pyrrolidine carboxamide derivatives | tandfonline.com |

| Aldehydes, amines, trimethylsilyl (B98337) cyanide, methyl acrylate | Tributylphosphine (PBu₃) | N-aryl-substituted pyrrolidines | tandfonline.com |

| (S)-N-tert-butanesulfinyl imine, α-imino ester | Ag₂CO₃, toluene (B28343) | Densely substituted pyrrolidines | acs.org |

| Ethyl-4-chlorobutanoate, glycinamide hydrochloride | Base, alcohol solvent | 2-(2-oxopyrrolidin-1-yl)acetamide | google.com |

Introduction of Acetonitrile Moiety

The most direct and widely used method for synthesizing this compound is the N-alkylation of 2-pyrrolidone. researchgate.net This nucleophilic substitution reaction typically involves deprotonating 2-pyrrolidone with a strong base, such as sodium methoxide (B1231860) or sodium hydride, to form the corresponding sodium salt. google.comchemicalbook.com This salt then acts as a nucleophile, attacking an electrophilic two-carbon source like chloroacetonitrile (B46850) or bromoacetonitrile. researchgate.net The reaction is generally performed in an appropriate solvent, such as toluene or dimethylformamide (DMF). researchgate.netgoogle.com

The synthesis of the closely related compound, piracetam, often proceeds via an intermediate, ethyl 2-pyrrolidoneacetate, which is formed by reacting the sodium salt of 2-pyrrolidone with ethyl chloroacetate. chemicalbook.com This ester is then subjected to amination to yield the final acetamide (B32628) product. A similar strategy, substituting chloroacetonitrile for ethyl chloroacetate, directly yields this compound.

| Reactant 1 | Reactant 2 | Base/Reagents | Product | Ref |

| 2-Pyrrolidone | Chloroacetonitrile | Base (e.g., NaH, NaOMe) | This compound | researchgate.net |

| 2-Pyrrolidone | Ethyl chloroacetate | Sodium methoxide | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate | chemicalbook.com |

| Phenolic hydroxyl group | Chloroacetonitrile | K₂CO₃, NaI | Cyanomethylated product | researchgate.net |

Functional Group Interconversions and Derivatization Reactions

The dual functionality of this compound allows for a range of chemical modifications at both the pyrrolidinone ring and the acetonitrile group.

Modifications at the Pyrrolidinone Nitrogen

While the nitrogen atom is already part of the lactam ring and substituted with the acetonitrile group, reactions can still involve this part of the molecule. For instance, cleavage of the N-CH₂CN bond could occur under specific conditions, though this is less common. More relevant are reactions that modify the pyrrolidinone ring itself, which typically require starting from a precursor before the introduction of the acetonitrile group. For example, creating analogues like 2-(2-methyl-5-oxopyrrolidin-1-yl)acetonitrile involves starting with a substituted pyrrolidinone. matrix-fine-chemicals.com

Transformations Involving the Acetonitrile Group

The nitrile group (–C≡N) is a versatile functional group that can undergo numerous transformations, providing a gateway to a wide array of other functionalities. libretexts.orgchemistrysteps.com

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or its corresponding salt. pressbooks.pubchemguide.co.uk Heating with an acid like hydrochloric acid converts the nitrile first to an intermediate amide (2-(2-oxopyrrolidin-1-yl)acetamide, also known as piracetam) and then to 2-(2-oxopyrrolidin-1-yl)acetic acid. chemistrysteps.comchemguide.co.uk Alkaline hydrolysis with a base like sodium hydroxide (B78521) initially forms the carboxylate salt (sodium 2-(2-oxopyrrolidin-1-yl)acetate) and ammonia. chemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine. libretexts.orgchemistrysteps.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will convert this compound into 2-(2-oxopyrrolidin-1-yl)ethanamine. libretexts.org The reaction proceeds through the formation of an imine anion intermediate. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to an aldehyde, yielding (2-oxopyrrolidin-1-yl)acetaldehyde, after hydrolysis of the intermediate imine. chemistrysteps.compressbooks.pub

Reaction with Organometallic Reagents: Nitriles react with Grignard reagents or organolithium reagents to form ketones after an aqueous workup. chemistrysteps.compressbooks.pub This allows for the introduction of various alkyl or aryl groups at the carbon atom of the original nitrile function.

| Starting Material | Reagents/Conditions | Product | Ref |

| Nitrile | H₃O⁺, heat | Carboxylic Acid | pressbooks.pubchemguide.co.uk |

| Nitrile | NaOH(aq), heat; then H₃O⁺ | Carboxylic Acid | chemguide.co.uk |

| Nitrile | 1. LiAlH₄; 2. H₂O | Primary Amine | libretexts.orglibretexts.org |

| Nitrile | 1. DIBAL-H; 2. H₂O | Aldehyde | chemistrysteps.compressbooks.pub |

| Nitrile | 1. Grignard Reagent (R-MgBr); 2. H₃O⁺ | Ketone | chemistrysteps.com |

Stereoselective Synthetic Pathways for Analogues

The development of stereoselective methods is critical for accessing chiral analogues of this compound, which are important in drug discovery. whiterose.ac.uk These strategies typically focus on establishing stereocenters on the pyrrolidinone ring.

One powerful approach is the use of chiral auxiliaries. For example, N-tert-butanesulfinyl imines have been used in [3+2] cycloaddition reactions to produce densely substituted pyrrolidines with high diastereoselectivity. acs.org The chiral sulfinyl group directs the stereochemical outcome of the cyclization.

Organocatalysis offers another avenue for asymmetric synthesis. Chiral phosphoric acids can catalyze intramolecular aza-Michael cyclizations to yield enantioenriched pyrrolidines. whiterose.ac.uk Similarly, L-proline has been used as an organocatalyst in intramolecular Mannich cyclizations to produce bicyclic alkaloids containing a pyrrolidine ring. nih.gov

Asymmetric allylic alkylation followed by a ring contraction has also been described as a sequence to produce enantioenriched 2,2-disubstituted pyrrolidines, demonstrating a sophisticated multi-step approach to chiral analogues. nih.gov These advanced methods provide access to specific stereoisomers, which is often crucial for biological activity.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves the selection of less hazardous reagents and solvents, maximizing atom economy, and improving energy efficiency.

Another general approach to acetonitrile synthesis involves the high-temperature reaction of hydrocarbons with cyanogen (B1215507) or hydrocyanic acid, or through catalytic ammoxidation. For instance, acetonitrile can be formed from the reaction of methane (B114726) with cyanogen at 903°C. While these methods are more general for acetonitrile production, they highlight the use of high temperatures and potentially hazardous reagents, which are areas for improvement from a green chemistry standpoint. A more environmentally benign approach involves the catalytic reaction of carbon monoxide and ammonia. A molybdenum catalyst has been shown to produce acetonitrile from these starting materials at 500°C, offering a route that avoids hydrocarbon precursors.

The choice of solvent is another critical factor. Many traditional organic syntheses employ volatile and often toxic solvents. A greener approach would involve the use of water, supercritical fluids, or ionic liquids as reaction media. The synthesis of related pyrrolidine derivatives, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, often utilizes solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. While effective for the reaction, these solvents have environmental and health concerns. Future research should focus on replacing these with safer alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better safety profiles.

To illustrate the impact of reaction conditions from a green chemistry perspective, consider the following hypothetical comparison for a key synthetic step:

| Parameter | Traditional Method | Greener Alternative |

| Solvent | Dichloromethane | Water or 2-MeTHF |

| Catalyst | Stoichiometric strong base | Catalytic amount of a recyclable base |

| Energy Input | High-temperature reflux | Room temperature or microwave-assisted |

| Byproduct | Halogenated waste | Recyclable salt or water |

Scale-Up Considerations for Synthetic Procedures

Transitioning a synthetic procedure for this compound from a laboratory setting to industrial-scale production introduces a new set of challenges and considerations. The primary goals of scale-up are to ensure the process is safe, cost-effective, and consistently produces the target compound at the desired purity and yield.

A synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, which are structurally related to the target compound, has been described as suitable for large-scale applications. This process involves the reaction of 4-aminobutanoic acid derivatives with chloroacetamide, followed by cyclization. The yields for the cyclization step are reported to be high, ranging from 70-97%. The reaction conditions, including temperature and time, were optimized to maximize the formation of the desired product and minimize byproducts. For example, the reaction of 4-amino-3-phenylbutanoic acid with chloroacetamide was studied at 26°C, 45°C, and 65°C to find the optimal temperature for the formation of the intermediate.

The purification of the final product is a critical step in any scale-up process. In the synthesis of related compounds, methods like crystallization and column chromatography are employed at the lab scale. However, column chromatography is often not economically viable for large-scale production due to the high solvent consumption and cost of the stationary phase. Therefore, developing a robust crystallization method for the final product is crucial for an industrial process. This would involve a thorough study of solvent systems, temperature profiles, and seeding strategies to ensure consistent crystal form and purity.

Heat management is another key consideration during scale-up. Many chemical reactions are exothermic, and the heat generated needs to be efficiently removed to prevent runaway reactions and ensure product quality. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat transfer more challenging. Therefore, the thermal properties of the reaction mixture and the design of the reactor's cooling system are of paramount importance.

The following table outlines some key parameters and their considerations for the scale-up of a hypothetical synthesis of this compound:

| Parameter | Laboratory Scale (grams) | Industrial Scale (kilograms) | Key Considerations for Scale-Up |

| Reactant Addition | Manual, rapid addition | Controlled, slow addition via pumps | To manage exotherms and ensure homogeneity. |

| Mixing | Magnetic or overhead stirrer | Large-scale agitators (e.g., impeller, turbine) | To ensure efficient mass and heat transfer. |

| Temperature Control | Heating mantle, ice bath | Jacketed reactor with heating/cooling fluid | Precise and robust temperature control is critical for safety and selectivity. |

| Work-up & Purification | Separatory funnel, chromatography | Centrifuge, filter press, crystallization vessel | Efficiency, solvent recovery, and waste minimization are key economic drivers. |

| Yield | Often optimized for purity | Optimized for a balance of yield, purity, and cost | A slight decrease in yield might be acceptable for a more cost-effective process. |

Structure Activity Relationship Sar Investigations of 2 2 Oxopyrrolidin 1 Yl Acetonitrile Analogs

Rational Design and Synthesis of Chemically Diverse Derivatives

The rational design of derivatives of 2-(2-oxopyrrolidin-1-yl)acetonitrile is largely guided by its structural similarity to the nootropic agent piracetam (B1677957). The core strategy often involves the synthesis of analogs with substituents on the pyrrolidinone ring to explore the impact of these modifications on biological targets.

A common approach to synthesizing substituted 2-(2-oxopyrrolidin-1-yl) derivatives involves the reaction of substituted γ-aminobutyric acid potassium salts with chloroacetamide, followed by thermal cyclization to yield the desired substituted 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net This method allows for the introduction of a variety of substituents on the pyrrolidinone ring. For instance, derivatives with phenyl, 2,4-dichlorophenyl, 4-chlorophenyl, and 4-methoxyphenyl (B3050149) groups have been synthesized using this route. researchgate.net The yields of the final cyclized products, 2-(2-oxopyrrolidin-1-yl)acetamides, are reported to be in the range of 70–97%. researchgate.net

Another key synthetic route involves the N-acylation of 2-(2-oxopyrrolidin-1-yl)acetamide. This can be achieved by reacting the starting amide with an excess of a corresponding anhydride (B1165640) under acidic conditions. pharmpharm.ruresearchgate.net This method has been used to prepare N-acyl derivatives such as N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-acetamide, N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-propionamide, and N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide. pharmpharm.ru

Furthermore, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for certain dipeptidyl peptidase IV (DPP-IV) inhibitors, has been achieved through the reaction of L-proline with chloroacetyl chloride. beilstein-journals.org The resulting N-acylated product's carboxylic acid moiety is then converted to a carbonitrile via an amide intermediate. beilstein-journals.org This synthetic pathway highlights a method for introducing a nitrile group, which is characteristic of this compound.

The table below summarizes some of the synthesized derivatives of the 2-(2-oxopyrrolidin-1-yl) scaffold and their synthetic methodologies.

| Derivative Name | Substituent(s) | Synthetic Method | Reference |

| 2-(3-Phenyl-2-oxopyrrolidin-1-yl)acetamide | Phenyl at C3 | Reaction of 4-amino-3-phenylbutanoic acid with chloroacetamide followed by thermal cyclization. | researchgate.net |

| 2-(3-(2,4-Dichlorophenyl)-2-oxopyrrolidin-1-yl)acetamide | 2,4-Dichlorophenyl at C3 | Reaction of substituted 4-aminobutanoic acid with chloroacetamide followed by thermal cyclization. | researchgate.net |

| 2-(3-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide | 4-Chlorophenyl at C3 | Reaction of substituted 4-aminobutanoic acid with chloroacetamide followed by thermal cyclization. | researchgate.net |

| 2-(3-(4-Methoxyphenyl)-2-oxopyrrolidin-1-yl)acetamide | 4-Methoxyphenyl at C3 | Reaction of substituted 4-aminobutanoic acid with chloroacetamide followed by thermal cyclization. | researchgate.net |

| N-[2-(2-Oxopyrrolidin-1-yl)-acetyl]-acetamide | Acetyl on the acetamide (B32628) nitrogen | N-acylation of 2-(2-oxopyrrolidin-1-yl)acetamide with acetic anhydride. | pharmpharm.ruresearchgate.net |

| N-[2-(2-Oxopyrrolidin-1-yl)-acetyl]-propionamide | Propionyl on the acetamide nitrogen | N-acylation of 2-(2-oxopyrrolidin-1-yl)acetamide with propionic anhydride. | pharmpharm.ru |

| N-[2-(2-Oxopyrrolidin-1-yl)-acetyl]-butyramide | Butyryl on the acetamide nitrogen | N-acylation of 2-(2-oxopyrrolidin-1-yl)acetamide with butyric anhydride. | pharmpharm.ru |

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Chloroacetyl at N1, Carbonitrile at C2 | Reaction of L-proline with chloroacetyl chloride and subsequent conversion of the carboxylic acid to a nitrile. | beilstein-journals.org |

Positional and Substituent Effects on Molecular Interactions

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrrolidinone ring and the side chain. While direct studies on the acetonitrile (B52724) series are limited, research on related acetamide derivatives provides valuable insights into these effects.

Molecular docking studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have shown that these compounds can form stable complexes with the GABAa receptor. pharmpharm.ruresearchgate.net The interactions are often more favorable than those of the parent compound, piracetam. pharmpharm.ru Specifically, the N-acyl derivatives have been predicted to form stable complexes with amino acid residues such as Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, and Phe65 of the GABAa receptor binding site. pharmpharm.ru The length of the N-acyl chain appears to influence the binding affinity, with N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide being identified as a particularly promising compound in terms of interaction energy. pharmpharm.ru

In a series of 2-aryl-2-(pyridin-2-yl)acetamides, which share a similar structural motif, SAR trends indicated that the highest anticonvulsant activity was observed in unsubstituted phenyl derivatives or those with substituents at the ortho- and meta-positions of the phenyl ring. nih.gov This suggests that the steric and electronic properties of substituents and their positions are critical for molecular interactions with the biological target.

The pyrrolidinone ring itself is a key structural feature. Its conformation, which is often a half-chair or envelope form, can be influenced by substituents. researchgate.net These conformational changes can, in turn, affect how the molecule fits into a receptor's binding site.

The following table summarizes the observed effects of substituents on the molecular interactions of related pyrrolidinone derivatives.

| Compound Series | Substituent/Position | Effect on Molecular Interaction/Activity | Reference |

| N-Acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide | N-acyl chain length | Influences binding affinity to GABAa and AMPA receptors; butyryl group showed strong interaction. | pharmpharm.ruresearchgate.net |

| 2-Aryl-2-(pyridin-2-yl)acetamides | Unsubstituted phenyl or ortho-/meta-substituted phenyl | Highest anticonvulsant activity observed, suggesting steric and electronic factors are key. | nih.gov |

| Substituted 2-(2-oxopyrrolidin-1-yl)acetamides | Phenyl and substituted phenyl at C3 | Demonstrates that the pyrrolidinone ring can be functionalized to modulate properties. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net While specific QSAR models for this compound analogs are not prominently documented, the methodologies applied to related oxopyrrolidine and quinoline (B57606) derivatives can inform future studies on this specific class of compounds.

QSAR studies on bioactive oxopyrrolidines have been conducted to predict their antibacterial activity. researchgate.net These models typically use molecular descriptors that account for conformational, constitutional, thermodynamic, steric, and electronic characteristics of the molecules. researchgate.net A robust QSAR model for oxopyrrolidines against Staphylococcus aureus was developed with a high correlation coefficient (R² = 0.9049), indicating a strong predictive capability. researchgate.net

In the context of other heterocyclic compounds, QSAR models have been developed for quinoline derivatives to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov These models utilize machine learning regression methods and various 2D and 3D molecular descriptors to establish a relationship between structure and activity. nih.gov

The general approach for developing a QSAR model involves:

Data Set Preparation: Assembling a series of compounds with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Assessing the statistical significance and predictive power of the model using internal and external validation techniques. ijper.orguran.ua

Although a dedicated QSAR model for this compound analogs is yet to be developed, the established principles and methodologies from related compound series provide a clear roadmap for future research in this area. Such models would be invaluable for the rational design of new derivatives with optimized biological activities.

Computational Chemistry and Molecular Modeling Studies of 2 2 Oxopyrrolidin 1 Yl Acetonitrile

Conformational Analysis and Energy Landscape Mapping

The process involves a systematic or stochastic search of the conformational space by rotating these bonds and calculating the potential energy of each resulting geometry. This creates an energy landscape, where low-energy regions correspond to the most stable and thus most probable conformations of the molecule. The pyrrolidinone ring itself is not perfectly planar and can adopt various puckered conformations, often described as envelope or half-chair forms, which adds another layer of complexity to the analysis. In studies of related compounds like Levetiracetam, the pyrrolidinone ring has been observed to adopt a half-chair conformation. nih.gov

The resulting conformers can be ranked by their relative Gibbs free energy. This information is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation (the "bioactive conformer") to fit into a biological target's binding site.

Table 1: Illustrative Conformational Analysis of 2-(2-Oxopyrrolidin-1-yl)acetonitrile This table is illustrative, based on typical findings for similar molecules.

| Conformer ID | Dihedral Angle (C1-N-Cα-Cβ) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | ~60° (gauche) | 0.00 | 45% |

| 2 | ~180° (anti) | 0.25 | 30% |

| 3 | ~-60° (gauche) | 0.60 | 15% |

| 4 | ~0° (syn) | 2.50 | <1% |

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. These methods can accurately predict a wide range of molecular properties beyond simple geometry. For this compound, methods like DFT with the B3LYP functional are commonly employed. tandfonline.com

Key properties derived from these calculations include:

Optimized Molecular Geometry: The most stable (lowest energy) 3D structure.

Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure and the accuracy of the computational model. tandfonline.com

Electronic Properties: This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Reactivity Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A high electrophilicity index, derived from these values, can suggest a compound's potential as a biological agent. tandfonline.com

Table 2: Predicted Molecular Properties of this compound Data derived from public chemical databases and typical computational results for analogues.

| Property | Predicted Value / Description | Computational Method |

| Molecular Formula | C₆H₈N₂O | - |

| Molecular Weight | 124.14 g/mol | - |

| Optimized Geometry | Pyrrolidinone ring with N-substituted acetonitrile (B52724) | DFT (e.g., B3LYP/6-31G*) |

| HOMO Energy | ~ -7.5 eV | DFT |

| LUMO Energy | ~ -0.5 eV | DFT |

| HOMO-LUMO Gap | ~ 7.0 eV | DFT |

| Dipole Moment | ~ 4.5 D | DFT |

| Polar Surface Area | 44.1 Ų | Computational Algorithm |

Molecular Docking and Dynamics Simulations for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). The primary goal is to predict the binding mode and affinity, which is often represented by a scoring function or an estimated binding free energy.

While specific targets for this compound are not established, studies on analogous pyrrolidone structures have demonstrated the power of this approach. For instance, novel 2-pyrrolidone derivatives have been docked into the ATP-binding site of the VEGFR-2 kinase, revealing key hydrogen bond interactions with the amino acid residues Glu917 and Cys919. mdpi.com In another study, pyrrolidine (B122466) derivatives were evaluated as inhibitors of the Mcl-1 protein, a key regulator of apoptosis. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of every atom in the ligand-protein complex over time, providing a view of the stability of the predicted binding pose and the flexibility of the interaction. These simulations can confirm whether key interactions, like hydrogen bonds identified in docking, are maintained over a period of nanoseconds.

Table 3: Example Molecular Docking Studies on Related 2-Oxopyrrolidine Compounds

| Compound Class | Protein Target | Key Interacting Residues | Reported Binding Energy (ΔG) | Reference |

| Pyrazoline Benzenesulfonamides | Estrogen Receptor Alpha (ERα) | ARG394, GLU353, LEU387 | -11.21 kcal/mol | researchgate.net |

| (2-Oxoindolin-3-ylidene)methylpyrroles | VEGFR-2 | Glu917, Cys919 | Not specified, tighter than sunitinib | mdpi.com |

| Pyrrolidine-pentanamide Sulfonamides | P. falciparum 80S Ribosome | Not specified | Favorable docking scores vs. standards | tandfonline.com |

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A library of compounds is docked into the target's binding site, and the molecules are ranked based on their docking scores. This is an effective way to discover novel chemical scaffolds that are unrelated to known ligands.

Ligand-Based Virtual Screening (LBVS): When a target structure is unknown, but a set of active molecules is available, LBVS can be used. This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. Methods include:

Similarity Searching: Screening a database for molecules with a high degree of structural similarity to a known active compound (the "template"). Similarity can be assessed based on 2D fingerprints or 3D shape and electrostatic properties (e.g., using tools like ROCS - Rapid Overlay of Chemical Structures).

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to be active. This model is then used as a 3D query to search compound libraries.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build a statistical model that correlates the 3D properties of a set of molecules with their known biological activity. nih.gov This model can then be used to predict the activity of new, untested analogues of this compound.

These virtual screening methodologies allow for the rapid and cost-effective identification of promising new analogues for further synthesis and experimental testing.

Pharmacological and Biological Evaluation of 2 2 Oxopyrrolidin 1 Yl Acetonitrile and Its Derivatives Preclinical Research Focus

In Vitro Assay Systems for Activity Screening

In the initial phases of preclinical research, in vitro assays are indispensable for high-throughput screening and preliminary characterization of the biological activity of novel compounds. These assays are performed in a controlled environment outside of a living organism, typically using isolated cells, tissues, or specific molecular targets. For derivatives of 2-(2-oxopyrrolidin-1-yl)acetonitrile, a variety of in vitro systems have been employed to assess their potential as therapeutic agents.

A notable example involves a series of novel 5-oxopyrrolidine derivatives that were synthesized and evaluated for their anticancer and antimicrobial properties. nih.gov The in vitro anticancer activity of these compounds was determined against the A549 human lung carcinoma cell line. nih.gov The viability of the cancer cells after exposure to the compounds was a key parameter measured to assess cytotoxicity. nih.gov

Furthermore, the antimicrobial potential of these derivatives was screened against a panel of clinically relevant microorganisms. nih.gov This included Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant and linezolid-resistant strains), Enterococcus faecalis, and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The minimum inhibitory concentration (MIC) is a standard parameter determined in these assays to quantify the antimicrobial efficacy of the compounds. nih.gov

The following table summarizes the in vitro anticancer activity of selected 5-oxopyrrolidine derivatives against the A549 cell line.

| Compound | Concentration (µM) | Cell Viability (%) |

| 18 | 100 | ~40 |

| 19 | 100 | ~35 |

| 20 | 100 | ~25 |

| 21 | 100 | ~20 |

| 22 | 100 | <20 |

| Cisplatin (Control) | 100 | ~30 |

Data is estimated from graphical representations in the source material. nih.gov

This interactive data table showcases the percentage of viable A549 lung cancer cells after a 24-hour exposure to various 5-oxopyrrolidine derivatives at a concentration of 100 µM. Lower cell viability indicates higher cytotoxic activity.

In Vivo Preclinical Models for Efficacy Assessment

Following promising in vitro results, in vivo preclinical models are utilized to evaluate the efficacy and physiological effects of drug candidates in a whole-living organism. These models, typically involving rodents such as mice and rats, are essential for understanding how a compound behaves in a complex biological system.

Investigation of Molecular Targets and Biological Pathways

Identifying the specific molecular targets and biological pathways through which a compound exerts its effects is a key objective of preclinical research. This knowledge is fundamental to understanding its mechanism of action and for optimizing its therapeutic properties. The 2-pyrrolidinone (B116388) scaffold, a core component of this compound, is found in a variety of biologically active molecules, suggesting its interaction with multiple cellular targets. nih.gov

For instance, the anticancer activity of the 5-oxopyrrolidine derivatives mentioned earlier suggests that they may interact with molecular targets that are crucial for cancer cell proliferation and survival. nih.gov While the exact targets were not specified, the cytotoxic effects point towards interference with essential cellular machinery. nih.gov

In the context of antimicrobial activity, the potent and selective action of compound 21 against multidrug-resistant Staphylococcus aureus suggests a specific molecular target within the bacterial cell that is not present or is significantly different in the host cells. nih.gov

The investigation of molecular targets often involves a combination of computational modeling and experimental validation. Techniques such as affinity chromatography, proteomics, and genetic sequencing can be employed to identify the binding partners and downstream signaling pathways affected by the compound.

Biochemical Modulations and Cellular Responses

The interaction of a compound with its molecular target triggers a cascade of biochemical modulations and subsequent cellular responses. These can range from changes in enzyme activity and protein expression to alterations in cellular morphology and function.

In the study of 5-oxopyrrolidine derivatives, the primary cellular response observed in cancer cells was a reduction in viability, indicating the induction of cell death pathways such as apoptosis or necrosis. nih.gov For non-cancerous human small airway epithelial cells, some of these compounds exhibited lower cytotoxicity, suggesting a degree of selectivity in their action. nih.gov For example, compound 15 , which contains a 2,5-dimethylpyrrole moiety, was noted for its cytotoxic activity in both normal and cancerous cells, highlighting the importance of specific structural features in determining cellular responses. nih.gov

The antimicrobial activity of these compounds also reflects specific biochemical modulations within the targeted pathogens. The inhibition of bacterial growth indicates interference with essential processes such as cell wall synthesis, protein synthesis, or DNA replication. nih.gov The observation that some derivatives were effective against multidrug-resistant strains points to novel mechanisms of action that circumvent existing resistance pathways. nih.gov

Further research into the biochemical and cellular effects of this compound and its derivatives will be crucial for a comprehensive understanding of their pharmacological profiles and for the development of safe and effective therapeutic agents.

Advanced Analytical Methodologies for 2 2 Oxopyrrolidin 1 Yl Acetonitrile Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation, quantification, and purity analysis of 2-(2-Oxopyrrolidin-1-yl)acetonitrile. These methods are favored for their high resolution, sensitivity, and reproducibility.

Detailed research findings on the analysis of structurally related compounds, such as piracetam (B1677957) and other nootropics, provide a strong basis for establishing analytical protocols for this compound. Reversed-phase HPLC is the most common approach, typically utilizing a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier, most commonly acetonitrile (B52724) or methanol. cookechem.comoregonstate.eduspectrabase.com The ratio of these components can be adjusted to achieve optimal separation from impurities and related substances. cookechem.comoregonstate.edu

Detection is frequently performed using a UV detector, with wavelengths in the low UV region, such as 205 nm or 215 nm, being effective for this class of compounds which lack a strong chromophore. cookechem.comoregonstate.edu UPLC systems, with their smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. nih.govillinois.edu These methods are particularly valuable for high-throughput screening and for the analysis of complex mixtures. illinois.edu

Table 1: Exemplary HPLC and UPLC Conditions for the Analysis of this compound and Related Compounds

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |

|---|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Mixed-mode (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm) | UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Aqueous buffer (e.g., 0.2 g/L triethylamine, pH 6.5) : Acetonitrile (85:15, v/v) cookechem.com | Acetonitrile : Water with 0.1% Sulfuric Acid (10:90, v/v) nih.gov | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min cookechem.com | 1.0 mL/min nih.gov | 0.4 mL/min |

| Detection | UV at 205 nm cookechem.com | UV at 200 nm nih.gov | Photodiode Array (PDA) or Mass Spectrometry |

| Temperature | Ambient cookechem.com | 25°C | 40°C |

| Injection Volume | 20 µL | 10 µL | 1-5 µL |

Mass Spectrometry (MS) and Hyphenated MS Approaches (e.g., LC-MS/MS)

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of this compound. When hyphenated with liquid chromatography (LC-MS or LC-MS/MS), it provides an unparalleled level of specificity and sensitivity, making it ideal for detecting trace amounts of the compound and its potential metabolites or degradation products. nih.gov

Electrospray ionization (ESI) is a commonly employed ionization technique for this type of polar molecule, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. anaxlab.com Atmospheric pressure chemical ionization (APCI) can also be utilized, particularly for less polar compounds. epfl.ch

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, which is a powerful feature for unequivocal identification. nih.gov Tandem mass spectrometry (MS/MS), often performed with a triple quadrupole (TQ) or quadrupole-time-of-flight (Q-TOF) mass analyzer, is used for structural elucidation by analyzing the fragmentation patterns of the parent ion. anaxlab.comepa.gov This technique is also the gold standard for quantitative analysis in complex matrices due to its high selectivity and sensitivity, achieved through multiple reaction monitoring (MRM). carlroth.com For this compound (C₆H₈N₂O, Monoisotopic Mass: 124.0637 g/mol ), the [M+H]⁺ ion would be observed at m/z 125.0715. Subsequent fragmentation in an MS/MS experiment would likely involve the loss of the acetonitrile group or cleavage of the pyrrolidinone ring, providing a characteristic fragmentation pattern for identification.

Other Spectroscopic Techniques for Characterization

In addition to the primary techniques discussed above, other spectroscopic methods are valuable for the routine characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl group (C=O stretch) around 1680-1700 cm⁻¹, the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹, and C-H stretching vibrations of the methylene (B1212753) groups. This technique is particularly useful for confirming the presence of key functional groups and for monitoring chemical reactions during synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Compounds like this compound, which contain an amide and a nitrile group but lack extensive conjugation, are expected to have a relatively simple UV spectrum with absorption maxima in the short-wavelength UV region (typically below 220 nm). nih.gov While not highly specific for identification, UV-Vis spectroscopy is widely used for quantitative analysis in conjunction with HPLC due to its simplicity and sensitivity for these compounds at low wavelengths.

Future Perspectives and Emerging Research Avenues for 2 2 Oxopyrrolidin 1 Yl Acetonitrile

Integration with Chemical Biology and Systems Biology Approaches

The convergence of chemistry and biology opens new frontiers for understanding and manipulating biological systems. The structural motifs present in 2-(2-Oxopyrrolidin-1-yl)acetonitrile make it a candidate for exploration within these integrated fields.

Chemical Biology: The pyrrolidine (B122466) ring is a well-established scaffold in medicinal chemistry, known for its versatility in creating biologically active compounds. nih.govresearchgate.netnih.gov The future integration of this compound into chemical biology could involve its use as a foundational structure for developing novel molecular probes. The nitrile group, for instance, can be chemically modified or participate in bioorthogonal reactions, allowing for the attachment of fluorophores or affinity tags. Such modified versions could be used to identify and study the interactions of pyrrolidinone-based molecules within cellular environments, helping to elucidate their mechanisms of action. The three-dimensional nature of the pyrrolidine scaffold allows for a fine-tuned exploration of protein binding sites, a feature that is increasingly important in drug design. nih.govnih.gov

Systems Biology: This field employs computational and mathematical modeling to understand the complex interactions within biological systems. researchgate.net For a compound like this compound, systems biology offers a powerful predictive lens. Although specific studies on this molecule are not yet prevalent, future research could involve in silico screening of the compound against large databases of biological targets, such as enzymes and receptors. Molecular docking simulations, for example, could predict potential binding affinities and guide the synthesis of more potent and selective derivatives. semanticscholar.orgresearchgate.netpharmpharm.ru This approach would accelerate the identification of its potential therapeutic applications by systematically mapping its interactions within cellular networks before extensive laboratory testing.

Potential for Catalytic Applications or Advanced Material Science

Beyond the biological realm, the chemical reactivity of this compound suggests potential roles in catalysis and the development of novel materials.

Catalytic Applications: The nitrogen and oxygen atoms within the pyrrolidinone ring could potentially act as ligands for metal catalysts. Future research might explore the use of this compound or its derivatives in coordinating with transition metals to create novel catalysts for organic synthesis. The stereochemistry of the pyrrolidinone ring could also be exploited to develop asymmetric catalysts for producing chiral molecules, a significant area of chemical research.

Advanced Material Science: The development of new polymers and materials with tailored properties is a continuous endeavor. Pyrrolidinone-based materials, such as polyvinylpyrrolidone, are already widely used in the pharmaceutical and other industries. scilit.com There is a prospective avenue for investigating this compound as a monomer or a precursor for novel polymers. The nitrile group can undergo polymerization or be chemically transformed to create cross-linked materials with unique thermal or mechanical properties. The polarity imparted by the lactam and nitrile functionalities could also be harnessed to create materials with specific applications, such as in separation technologies or as specialized coatings.

Development of Advanced Methodologies for Synthesis and Analysis

Innovations in chemical synthesis and analysis are crucial for unlocking the full potential of any compound. For this compound, future research is likely to focus on more efficient and sustainable methods of production and more sensitive techniques for its detection and characterization.

Advanced Synthesis: The conventional synthesis of this compound often involves the N-alkylation of 2-pyrrolidinone (B116388) with chloroacetonitrile (B46850). researchgate.net Future research could focus on developing greener and more efficient synthetic routes. This might include the use of microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields, a technique that has been successfully applied to other pyrrolidine derivatives. nih.gov Furthermore, exploring alternative starting materials and catalytic processes that avoid the use of halogenated reagents would align with the principles of green chemistry. The development of one-pot multicomponent reactions could also provide a more streamlined and atom-economical approach to synthesizing a variety of substituted pyrrolidinone acetonitriles. tandfonline.com

Advanced Analysis: The characterization of this compound and its potential metabolites or derivatives relies on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of this compound. americanlaboratory.comtrafalgarscientific.co.uk Future advancements could involve the development of ultra-high-performance liquid chromatography (UHPLC) methods for faster and more efficient separation. sigmaaldrich.com For detailed structural elucidation and identification in complex mixtures, coupling these separation techniques with mass spectrometry (LC-MS or GC-MS) is essential. sigmaaldrich.com Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques, will continue to be indispensable for the unambiguous confirmation of the chemical structure. sigmaaldrich.com The development of standardized analytical methods will be critical for quality control in any future applications of this compound.

常见问题

Q. Advanced

- Cross-Validation : Use multiple analytical techniques (e.g., DSC for melting point, TGA for thermal stability) to verify properties .

- Literature Review : Compare data across peer-reviewed studies and prioritize results from controlled environments (e.g., single-crystal X-ray for structural confirmation) .

- Data Gaps : For undefined parameters (e.g., flash point, ecotoxicity), conduct lab tests or extrapolate from structurally similar compounds while noting assumptions .

What methodologies are recommended for assessing the environmental impact of this compound?

Q. Advanced

- Ecotoxicity Testing : Perform acute toxicity assays on model organisms (e.g., Daphnia magna) if no data exists, as ecological profiles are currently unstudied .

- Degradation Studies : Investigate hydrolysis/photolysis rates under varied pH and UV conditions to estimate environmental persistence .

- Waste Management : Follow protocols for nitrile waste, including neutralization before disposal to prevent groundwater contamination .

How can researchers mitigate risks during scale-up of reactions involving this compound?

Q. Advanced

- Process Simulation : Use computational tools (e.g., Aspen Plus) to model heat/mass transfer and identify safety risks in batch vs. continuous processes .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

- Hazard Analysis : Conduct HAZOP studies to address exothermic risks or byproduct formation during scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。